Cas no 1251629-82-9 (N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)

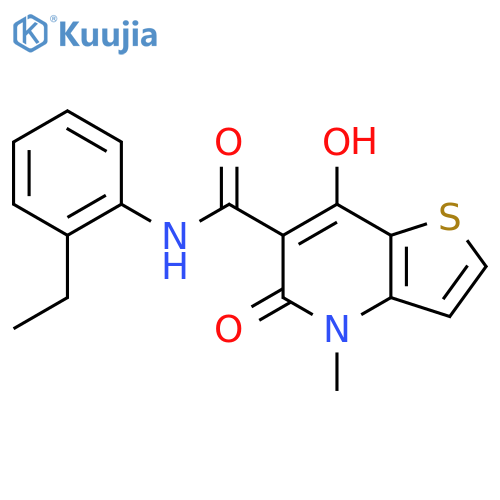

1251629-82-9 structure

商品名:N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide

- N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

- F3406-8931

- AKOS024443725

- N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide

- 1251629-82-9

- N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

-

- インチ: 1S/C17H16N2O3S/c1-3-10-6-4-5-7-11(10)18-16(21)13-14(20)15-12(8-9-23-15)19(2)17(13)22/h4-9,20H,3H2,1-2H3,(H,18,21)

- InChIKey: XNPYPQDGNAOJEU-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2=C1C(=C(C(NC1C=CC=CC=1CC)=O)C(N2C)=O)O

計算された属性

- せいみつぶんしりょう: 328.08816355g/mol

- どういたいしつりょう: 328.08816355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 97.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-8931-5μmol |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-1mg |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-4mg |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-10μmol |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-25mg |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-30mg |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-20μmol |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-10mg |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-5mg |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8931-20mg |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |

1251629-82-9 | 20mg |

$99.0 | 2023-09-10 |

N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1251629-82-9 (N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量